-(6-Bromo-1H-indol-3-yl)ethanol, also known as 2-(6-bromoindol-3-yl)ethanol, is a chemical compound synthesized for scientific research purposes. Studies have described various methods for its synthesis, often involving the reaction of 6-bromoindole with an appropriate precursor, such as acetaldehyde or ethylene oxide.
2-(6-Bromo-1H-indol-3-yl)ethanol is an organic compound characterized by the presence of a bromine atom attached to an indole ring. Its molecular formula is C10H10BrNO, with a molecular weight of approximately 240.10 g/mol. This compound features a hydroxyl group (-OH) attached to an ethyl chain that connects to the indole moiety, making it a unique derivative of indole. The presence of bromine in the 6-position of the indole ring enhances its potential reactivity and biological activity, positioning it as a subject of interest in medicinal chemistry and pharmacology .
These reactions expand the utility of 2-(6-Bromo-1H-indol-3-yl)ethanol in synthetic organic chemistry and drug development .
The biological activities of 2-(6-Bromo-1H-indol-3-yl)ethanol are notable, particularly in antimicrobial and anticancer research. Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. Additionally, indole derivatives are often explored for their potential anticancer activities due to their ability to interact with biological targets involved in cell proliferation and apoptosis .
Furthermore, this compound's structural similarity to other bioactive indoles suggests that it may also influence signaling pathways associated with inflammation and cancer progression.
Synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol typically involves several steps:
These methods may vary based on desired yields and purity levels .
2-(6-Bromo-1H-indol-3-yl)ethanol has potential applications in various fields:
The versatility of this compound makes it valuable for ongoing research in medicinal chemistry and material science .
Interaction studies involving 2-(6-Bromo-1H-indol-3-yl)ethanol primarily focus on its binding affinity to biological targets. Research indicates that similar indole derivatives can interact with various receptors and enzymes, influencing their activity. Specific interactions may include:
These interactions highlight the compound's potential therapeutic implications and necessitate further exploration through pharmacological studies .
Several compounds share structural similarities with 2-(6-Bromo-1H-indol-3-yl)ethanol, providing a context for comparison:
Compound Name | Similarity | Unique Features |
---|---|---|
2-(5-Bromo-1H-indol-3-yl)ethanol | 0.97 | Bromine at position 5 instead of position 6 |
2-(4-Bromo-1H-indol-3-yl)ethanol | 0.86 | Bromine at position 4; different biological activity |
5-Bromo-2,3-diphenyl-1H-indole | 0.84 | Contains two phenyl groups; altered solubility |
(6-Bromo-1H-indol-2-yl)methanol | 0.71 | Hydroxymethyl instead of ethoxy group |
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol | 0.72 | Contains multiple bromines; distinct pharmacological profile |
These comparisons underscore the uniqueness of 2-(6-Bromo-1H-indol-3-yl)ethanol while illustrating how slight modifications can lead to varied biological activities and applications .